![molecular formula C19H20N2O4 B4711768 3-[3-(2,6-Dimethoxyphenoxy)propyl]quinazolin-4-one](/img/structure/B4711768.png)
3-[3-(2,6-Dimethoxyphenoxy)propyl]quinazolin-4-one
Overview
Description
3-[3-(2,6-Dimethoxyphenoxy)propyl]quinazolin-4-one is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
The synthesis of 3-[3-(2,6-Dimethoxyphenoxy)propyl]quinazolin-4-one typically involves the condensation of anthranilic acid with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. Common synthetic routes include:
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals such as palladium or copper are used as catalysts to facilitate the formation of the quinazolinone ring.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-[3-(2,6-Dimethoxyphenoxy)propyl]quinazolin-4-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include various substituted quinazolinones with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[3-(2,6-Dimethoxyphenoxy)propyl]quinazolin-4-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3-[3-(2,6-Dimethoxyphenoxy)propyl]quinazolin-4-one is unique compared to other quinazolinone derivatives due to its specific substituents, which confer distinct biological activities. Similar compounds include:
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one: Exhibits potent antimicrobial activity.
3-(2-benzyloxy-2-oxoethyl)quinazolin-4(3H)-one: Shows significant anticancer properties.
3-[2-(1-naphthyl)-2-oxoethyl]quinazolin-4(3H)-one: Known for its antimicrobial activity against various bacterial strains.
These compounds share the quinazolinone core but differ in their substituents, leading to variations in their pharmacological profiles.
Properties
IUPAC Name |
3-[3-(2,6-dimethoxyphenoxy)propyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-16-9-5-10-17(24-2)18(16)25-12-6-11-21-13-20-15-8-4-3-7-14(15)19(21)22/h3-5,7-10,13H,6,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOWZLANVLKDOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCN2C=NC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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